molecular formula C13H17ClO3 B080557 MCPB-ethyl ester CAS No. 10443-70-6

MCPB-ethyl ester

Cat. No.: B080557
CAS No.: 10443-70-6
M. Wt: 256.72 g/mol
InChI Key: XNKARWLGLZGMGX-UHFFFAOYSA-N
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Description

MCPB-ethyl ester is an organic compound with the molecular formula C11H13ClO3. It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester typically involves the esterification of butanoic acid, 4-(4-chloro-2-methylphenoxy)- with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

Butanoic acid, 4-(4-chloro-2-methylphenoxy)-+EthanolButanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester+Water\text{Butanoic acid, 4-(4-chloro-2-methylphenoxy)-} + \text{Ethanol} \rightarrow \text{MCPB-ethyl ester} + \text{Water} Butanoic acid, 4-(4-chloro-2-methylphenoxy)-+Ethanol→Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester may involve continuous flow reactors to optimize yield and efficiency. The process typically includes the use of high-purity reactants and catalysts to ensure the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions

MCPB-ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding butanoic acid and ethanol in the presence of a strong acid or base.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH) or a catalyst.

Major Products Formed

    Hydrolysis: Butanoic acid, 4-(4-chloro-2-methylphenoxy)- and ethanol.

    Reduction: 4-(4-chloro-2-methylphenoxy)butanol.

    Substitution: Various substituted phenoxybutanoic acid derivatives.

Scientific Research Applications

MCPB-ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 4-(4-chloro-2-methylphenoxy)-: The parent acid of the ester.

    4-(4-chloro-2-methylphenoxy)butanol: The reduced form of the ester.

    4-(4-chloro-2-methylphenoxy)butanoic acid: Another derivative with a different functional group.

Uniqueness

MCPB-ethyl ester is unique due to its specific ester functional group, which imparts distinct chemical and physical properties compared to its parent acid and other derivatives. This uniqueness makes it valuable in various applications, including its use as an intermediate in organic synthesis and its potential biological activities.

Properties

IUPAC Name

ethyl 4-(4-chloro-2-methylphenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO3/c1-3-16-13(15)5-4-8-17-12-7-6-11(14)9-10(12)2/h6-7,9H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKARWLGLZGMGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058287
Record name MCPB ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10443-70-6
Record name MCPB ethyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10443-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MCPB-ethyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010443706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MCPB ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.876
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: Is there a difference in MCPB-ethyl's efficacy depending on the apple rootstock?

A1: Research suggests that rootstock can influence MCPB-ethyl's effectiveness. In studies, MCPB-ethyl effectively thinned 'Fuji' apples grafted onto M9 rootstock, but failed to show thinning effects on 'Fuji' grafted onto M26 rootstock. [, ] This suggests rootstock-specific physiological responses to the compound that require further investigation.

Q2: Does MCPB-ethyl impact apple tree flowering in the following year?

A2: Interestingly, the research shows that MCPB-ethyl, unlike ethephon or carbaryl (1-naphthyl N-methylcarbamate), does not improve return flowering in the year following application, and may even inhibit it unless extreme crop reduction occurs. [, ] This highlights the complex interplay between chemical thinning agents and the apple tree's physiological processes governing flowering.

Q3: How does the timing of MCPB-ethyl application affect its efficacy?

A3: Studies on 'Fuji' apples indicate that the optimal application time for MCPB-ethyl is within 1-3 days after the king flower reaches full bloom, with an effective window extending up to 5 days after. [] Applying MCPB-ethyl within this timeframe is crucial for maximizing its flower thinning potential.

Q4: What is the optimal concentration of MCPB-ethyl for apple blossom thinning?

A4: Research suggests that an MCPB-ethyl concentration of 15 mol/L is optimal for effective thinning of 'Fuji' apple blossoms. [] This concentration effectively reduces flower number without negatively impacting fruit growth, shape, coloring, or overall quality. []

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